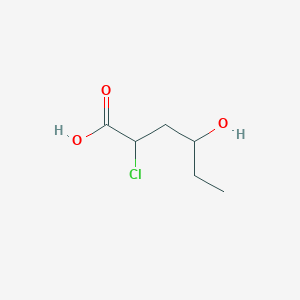
2-Chloro4-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-hydroxyhexanoic acid is an organic compound characterized by the presence of a chloro group and a hydroxy group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-hydroxyhexanoic acid typically involves the chlorination of 4-hydroxyhexanoic acid. This can be achieved through the reaction of 4-hydroxyhexanoic acid with thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro group at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of 2-chloro-4-hydroxyhexanoic acid may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 2-Chloro-4-hydroxyhexanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the chloro group can lead to the formation of 4-hydroxyhexanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Formation of 2-chloro-4-oxohexanoic acid.
Reduction: Formation of 4-hydroxyhexanoic acid.
Substitution: Formation of various substituted hexanoic acid derivatives.
Applications De Recherche Scientifique
2-Chloro-4-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of 2-chloro-4-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
4-Hydroxyhexanoic acid: Lacks the chloro group, resulting in different reactivity and applications.
2-Chlorohexanoic acid: Lacks the hydroxy group, affecting its solubility and biological activity.
2-Chloro-4-oxopentanoic acid: Similar structure but with a ketone group instead of a hydroxy group, leading to different chemical properties.
Uniqueness: 2-Chloro-4-hydroxyhexanoic acid is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological research.
Propriétés
Numéro CAS |
238070-07-0 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
2-chloro-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11ClO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10) |
Clé InChI |
BRKNSOONGQHLKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C(=O)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
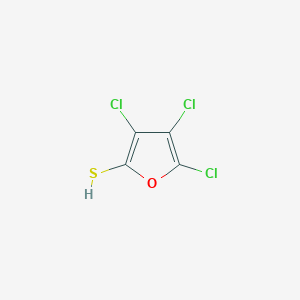
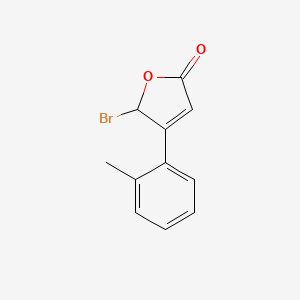

![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
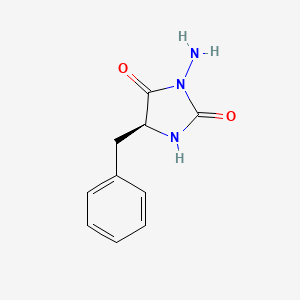
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
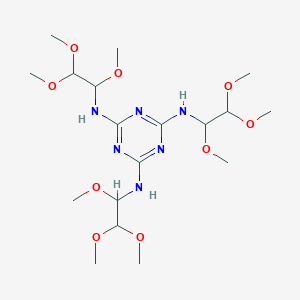
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
